2-Butyltetrahydrofuran
Overview
Description
2-Butyltetrahydrofuran is an alkyltetrahydrofuran . It has a molecular formula of C8H16O and a molecular weight of 128.2120 .
Synthesis Analysis
The synthesis of 2-Butyltetrahydrofuran can be achieved through a continuous flow process from renewable resources. In a two-step approach, lignocellulose-derived furfuralacetone is first hydrogenated and then deoxygenated over commercial catalysts to form the desired product .Molecular Structure Analysis
The molecular structure of 2-Butyltetrahydrofuran consists of 8 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChI is InChI=1S/C8H16O/c1-2-3-5-8-6-4-7-9-8/h8H,2-7H2,1H3 .Chemical Reactions Analysis
In the synthesis process of 2-Butyltetrahydrofuran, lignocellulose-derived furfuralacetone undergoes hydrogenation and deoxygenation over commercial catalysts .Physical And Chemical Properties Analysis
2-Butyltetrahydrofuran has a density of 0.9±0.1 g/cm3, a boiling point of 158.7±8.0 °C at 760 mmHg, and a vapour pressure of 3.4±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 37.9±3.0 kJ/mol, a flash point of 40.5±15.3 °C, and an index of refraction of 1.428 .Scientific Research Applications
Biofuel Research : 2-BTHF is explored as a novel lignocellulosic biofuel. Studies include experimental and numerical analyses of its combustion properties, such as laminar burning velocities and ignition delay times. This research aids in understanding the fuel ignition characteristics of 2-BTHF and its comparison with other hydrocarbons (Cai et al., 2017).
Organic Chemistry : Research in organic chemistry involves the conversion of furfural into 2-methyltetrahydrofuran using non-precious metal catalysts. This process is significant for producing important solvents and chemicals from biomass-derived compounds (Liu et al., 2020).
Spectroscopic Studies : Perfluoro-2-butyltetrahydrofuran has been used in spectroscopic studies of cations at low temperatures. It forms a clear glass at 77 K, suitable for the radiolytic generation and spectroscopic analysis of cations (Shoute & Mittal, 1989).
Solvent Applications : 2-Methyltetrahydrofuran (a derivative of 2-BTHF) is used as a solvent in various organometallic and biphasic reactions. It's an environmentally friendly alternative with broad applications in organic and organometallic chemistry (Aycock, 2007).
Catalysis and Hydrodeoxygenation : Studies on the catalytic hydrodeoxygenation of 2-methyltetrahydrofuran over Ni2P/SiO2 catalysts reveal insights into the reaction mechanisms and pathways, with potential applications in fuel processing and chemical synthesis (Cho et al., 2014).
Lithiation Reactions : The compound is involved in lithiation reactions, offering new pathways for the synthesis of organic derivatives and intermediates (Mansueto et al., 2013).
Biocatalysis : Its derivatives, like 2-methyltetrahydrofuran, are used in enzyme-mediated synthesis processes, such as the production of phosphatidylserine, showcasing its potential in biosynthesis and green chemistry applications (Duan & Hu, 2013).
Green Chemistry and Biocatalysis : Biomass-derived 2-methyltetrahydrofuran serves as a promising medium for biocatalysis, particularly in the regioselective acylation of nucleosides, indicating its potential in sustainable and greener biocatalytic processes (Gao et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-butyloxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-2-3-5-8-6-4-7-9-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOMEIMCQWMHGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862511 | |
Record name | 2-Butyloxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyltetrahydrofuran | |
CAS RN |
1004-29-1 | |
Record name | 2-Butyltetrahydrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butyltetrahydrofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butyloxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-butyltetrahydrofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.471 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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